molecular formula C5H6O3 B1212145 Tulipalin B CAS No. 38965-80-9

Tulipalin B

Cat. No. B1212145
CAS RN: 38965-80-9
M. Wt: 114.1 g/mol
InChI Key: BFLSLERVRLOFCX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tulipalin B is a natural product found in Tulipa turkestanica, Tulipa clusiana, and other organisms with data available.

Scientific Research Applications

Antibacterial Properties and Preparation

Tulipalin B, scientifically known as α-methylene-β-hydroxy-γ-butyrolactone, is primarily recognized for its potent antibacterial properties. A study by Nomura et al. (2015) highlighted an eco-friendly process for synthesizing Tulipalin B from tulip biomass. This process involves a one-step enzyme reaction catalyzed by Tuliposide B-converting enzyme (TCE), eliminating the need for petroleum-derived solvents. This method not only offers an environmentally benign alternative but also showcases the potential industrial applications of Tulipalin B due to its antimicrobial prowess (Nomura et al., 2015).

Moreover, the antibacterial activity of Tulipalin B has been rigorously studied, with Shigetomi et al. (2010) synthesizing Tulipalin B analogues to establish a structure-activity relationship. Their research concluded that compounds with 3',4'-dihydroxy-2'-methylenebutanoate moieties demonstrated significant antibacterial activity, shedding light on the molecular target and action mechanism of Tulipalin B (Shigetomi et al., 2010).

Polymerization and Material Science Applications

In the realm of material science, Tulipalin B's unique chemical structure has been leveraged for polymerization. Jing Tang and E. Chen (2015) successfully polymerized Tulipalin B, producing polymers with molecular weights up to 13.2 kg mol−1. This groundbreaking work opens doors to new materials and applications, as Tulipalin B-derived polymers could have novel properties suitable for various industrial uses (Jing Tang & Chen, 2015).

Biochemical Insights and Enzyme Studies

Delving into the biochemical aspects, Nomura et al. (2018) revealed the presence of multiple Tuliposide B-converting enzyme isozymes in tulip, each with distinct expression profiles and tissue-specific activities. This discovery is crucial for understanding the metabolic pathways and biological roles of Tulipalin B in plants, as well as for potential biotechnological applications where specific isozyme activities may be harnessed (Nomura et al., 2018).

properties

CAS RN

38965-80-9

Product Name

Tulipalin B

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(4S)-4-hydroxy-3-methylideneoxolan-2-one

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m1/s1

InChI Key

BFLSLERVRLOFCX-SCSAIBSYSA-N

Isomeric SMILES

C=C1[C@@H](COC1=O)O

SMILES

C=C1C(COC1=O)O

Canonical SMILES

C=C1C(COC1=O)O

synonyms

eta-hydroxy-alpha-methylene-gamma-butyrolactone
tulipalin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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